molecular formula C11H10ClNO B1457292 8-Chloro-2,3-dimethylquinolin-4-ol CAS No. 1203-48-1

8-Chloro-2,3-dimethylquinolin-4-ol

Cat. No.: B1457292
CAS No.: 1203-48-1
M. Wt: 207.65 g/mol
InChI Key: WTXKTFUXPMJFQQ-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dimethylquinolin-4-ol is an organic compound with the molecular formula C11H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities. This compound features a heterocyclic ring system containing nitrogen and oxygen atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dimethylquinolin-4-ol typically involves the reaction of ethyl 2-methylacetoacetate with 2-chloroaniline. The reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is often produced in research laboratories for use as a synthetic intermediate. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted products.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

8-Chloro-2,3-dimethylquinolin-4-ol has a wide range of scientific research applications, including:

    Biology: The compound has shown potential as an antibacterial, antiviral, and antitumor agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline: This compound has shown good activity against Pyricularia oryzae.

    3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Exhibits potent antibacterial and antifungal activity.

    6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate: Demonstrates high fungicidal efficacy.

Uniqueness

8-Chloro-2,3-dimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

8-chloro-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXKTFUXPMJFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297532
Record name 8-Chloro-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-48-1
Record name 8-Chloro-2,3-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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